molecular formula C15H12ClNO3 B5822087 Methyl 2-(4-chlorobenzamido)benzoate

Methyl 2-(4-chlorobenzamido)benzoate

Cat. No.: B5822087
M. Wt: 289.71 g/mol
InChI Key: ZYEPFICGIPSSPH-UHFFFAOYSA-N
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Description

Methyl 2-(4-chlorobenzamido)benzoate is an organic compound with the molecular formula C15H12ClNO3. It is a derivative of benzamide and is known for its applications in various fields of scientific research. The compound is characterized by the presence of a methyl ester group, a chlorobenzamido group, and a benzoate moiety, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(4-chlorobenzamido)benzoate can be synthesized through a reaction between methyl anthranilate and 4-chlorobenzoyl chloride. The reaction is typically carried out in the presence of a solvent such as dichloromethane. The process involves the dropwise addition of 4-chlorobenzoyl chloride to a solution of methyl anthranilate, followed by stirring at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-chlorobenzamido)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(4-chlorobenzamido)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-(4-chlorobenzamido)benzoate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with biological molecules, influencing their function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-N-(2,6-dimethylphenyl)benzamide
  • 4-Chloro-N-(3,4-dimethylphenyl)benzamide
  • 3-Chloro-N-(2-methylphenyl)benzamide
  • 2-Methyl-N-(4-methylphenyl)benzamide
  • 3-Methyl-N-(2-methylphenyl)benzamide

Uniqueness

Methyl 2-(4-chlorobenzamido)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

methyl 2-[(4-chlorobenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO3/c1-20-15(19)12-4-2-3-5-13(12)17-14(18)10-6-8-11(16)9-7-10/h2-9H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYEPFICGIPSSPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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